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A comprehensive analysis of preclinical and clinical data reveals a potent synergistic effect

between Domatinostat, a class I-selective histone deacetylase (HDAC) inhibitor, and PD-1

inhibitors in enhancing anti-tumor immunity. This combination has shown promise in

overcoming resistance to checkpoint blockade by modulating the tumor microenvironment and

augmenting the efficacy of immunotherapy.

Domatinostat, an orally administered small molecule, works by selectively inhibiting HDAC

enzymes, which play a crucial role in gene expression regulation.[1] By inhibiting these

enzymes, Domatinostat can alter the tumor and its microenvironment, making it more

recognizable and susceptible to the immune system.[2] Programmed cell death protein 1 (PD-

1) inhibitors are a cornerstone of cancer immunotherapy, reinvigorating exhausted T cells to

attack cancer cells. However, a significant number of patients do not respond to PD-1 inhibitor

monotherapy. The combination of Domatinostat with PD-1 inhibitors aims to address this

challenge by creating a more favorable tumor microenvironment for an effective anti-tumor

immune response.

Quantitative Analysis of Synergistic Effects
Preclinical and clinical studies have provided quantitative evidence supporting the synergistic

anti-tumor activity of the Domatinostat and PD-1 inhibitor combination.

Preclinical Efficacy in Syngeneic Mouse Models
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A pivotal preclinical study investigated the combination in two distinct syngeneic mouse tumor

models: the CT26 model, characterized by low levels of cytotoxic T lymphocytes (CTLs), and

the C38 model, with high CTL infiltration.[3][4]

Treatment Group
Mean Tumor
Volume (mm³) -
CT26 Model

Event-Free Survival
Rate - C38 Model

Response Rate (%)
- C38 Model

Vehicle
Not explicitly stated,

used as control
~10% Not explicitly stated

Domatinostat
Significantly

decreased vs. vehicle
10% 10%

Anti-PD-1
No significant

reduction
10% 25%

Domatinostat + Anti-

PD-1

Substantially

augmented anti-tumor

effect

Significantly

prolonged
65%

Domatinostat + Anti-

PD-1 + Anti-LAG3

Highest anti-tumor

activity
Not explicitly stated Not explicitly stated

Data synthesized from Bretz et al., Journal for ImmunoTherapy of Cancer, 2019.[3][4]

In the CTL-low CT26 model, Domatinostat monotherapy increased the infiltration of CTLs and

CD4+ T cells by approximately 8-fold and 3-fold, respectively.[3] The combination with a PD-1

inhibitor resulted in a significant prolongation of survival, with 10% of animals becoming tumor-

free.[5] In the CTL-high C38 model, the combination therapy demonstrated a remarkable

increase in the response rate to 65%, compared to 10% for Domatinostat and 25% for anti-

PD-1 monotherapy.[3] Furthermore, a triple combination of Domatinostat, anti-PD-1, and anti-

LAG3 showed the highest anti-tumor activity.[3]

Clinical Efficacy in Advanced Cancer Patients
Clinical trials have begun to translate these preclinical findings into benefits for patients with

advanced cancers.
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SENSITIZE Trial (NCT03278665): Advanced Melanoma

This Phase Ib/II study evaluated Domatinostat in combination with the PD-1 inhibitor

pembrolizumab in patients with advanced melanoma who were refractory to prior checkpoint

inhibitor therapy.[4][5][6]

Efficacy Endpoint Result

Disease Control Rate 30%

Objective Response Rate
1 complete response, 2 confirmed partial

responses

Stable Disease 9 patients (6 confirmed)

Data from the Phase Ib portion of the SENSITIZE trial.[7][8]

The combination was found to be safe and well-tolerated, with observed clinical activity in a

heavily pretreated patient population.[7][8]

EMERGE Trial (NCT03812796): Gastrointestinal Cancers

This Phase II trial assessed Domatinostat with the anti-PD-L1 antibody avelumab in patients

with advanced mismatch repair proficient (MMRp) oesophagogastric (OGA) and colorectal

cancer (CRC).[9]

Patient Cohort
Best Objective Response
Rate (ORR) during 6
months

Median Duration of
Disease Control

Oesophagogastric

Adenocarcinoma (OGA)
22.2% 11.3 months

Colorectal Cancer (CRC) No responses observed Not applicable

Data from the EMERGE trial.[9]
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The combination showed promising activity in the OGA cohort, meeting the criteria to expand

the trial, while it was not effective in the CRC cohort.[9]

Signaling Pathways and Mechanisms of Synergy
The synergistic effect of Domatinostat and PD-1 inhibitors is rooted in their complementary

mechanisms of action that modulate the tumor microenvironment to favor an anti-tumor

immune response.
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Mechanism of Synergy: Domatinostat and PD-1 Inhibition
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Caption: Mechanism of Synergy between Domatinostat and PD-1 Inhibition.
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Experimental Protocols
The following sections outline the methodologies employed in the key preclinical studies to

quantify the synergistic effects of Domatinostat and PD-1 inhibitors.

In Vivo Syngeneic Mouse Models
The anti-tumor efficacy of Domatinostat in combination with a PD-1 inhibitor was evaluated in

immunocompetent mice bearing syngeneic tumors.[3][4]

Animal Models: BALB/c mice were used for the CT26 colon carcinoma model (CTL-low), and

C57BL/6 mice were used for the C38 colon adenocarcinoma model (CTL-high).

Tumor Cell Implantation: Mice were subcutaneously inoculated with a suspension of tumor

cells (e.g., 2 x 10^5 CT26 cells) in the flank.

Treatment Regimen:

Domatinostat was administered orally, typically on a daily schedule.

Anti-mouse PD-1 antibody (or isotype control) was administered intraperitoneally, often on

a schedule such as days 9, 12, and 15 post-tumor implantation.

Efficacy Readouts:

Tumor volume was measured regularly using calipers, calculated with the formula: (length

x width^2) / 2.

Survival was monitored, and mice were euthanized when tumors reached a predetermined

size.

At the end of the study, tumors were often excised for further analysis.
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In Vivo Experimental Workflow
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Caption: General workflow for in vivo preclinical studies.
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Flow Cytometry for Immune Cell Profiling
Flow cytometry was used to quantify the infiltration of various immune cell populations within

the tumor microenvironment.[3][4]

Tumor Digestion: Excised tumors were mechanically and enzymatically digested to obtain a

single-cell suspension.

Cell Staining: The single-cell suspension was incubated with a cocktail of fluorescently

labeled antibodies targeting specific cell surface markers of immune cells (e.g., CD8 for

cytotoxic T cells, CD4 for helper T cells, FOXP3 for regulatory T cells).

Data Acquisition: Stained cells were analyzed on a flow cytometer, which measures the

fluorescence of individual cells.

Data Analysis: The data was analyzed using specialized software to identify and quantify

different immune cell populations based on their marker expression.

RNA Sequencing (RNA-seq) for Gene Expression
Analysis
RNA-seq was employed to analyze changes in gene expression within the tumor

microenvironment following treatment.[3][4]

RNA Extraction: Total RNA was extracted from tumor tissue.

Library Preparation: RNA-seq libraries were prepared from the extracted RNA. This process

involves converting RNA to cDNA, fragmenting it, and adding sequencing adapters.

Sequencing: The prepared libraries were sequenced using a high-throughput sequencing

platform.

Data Analysis: The sequencing data was processed through a bioinformatics pipeline to:

Align the sequencing reads to a reference genome.

Quantify the expression level of each gene.
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Identify differentially expressed genes between treatment groups.

Perform pathway analysis to understand the biological processes affected by the

treatment.

Conclusion
The combination of Domatinostat and PD-1 inhibitors represents a promising therapeutic

strategy to enhance the efficacy of immunotherapy, particularly in patients who are resistant to

checkpoint blockade alone. Preclinical data robustly demonstrates the synergistic anti-tumor

effects of this combination, driven by Domatinostat's ability to remodel the tumor

microenvironment and increase tumor immunogenicity. Early clinical trial results are

encouraging, showing manageable safety and signs of clinical activity in heavily pretreated

patient populations. Further clinical investigation is warranted to fully elucidate the therapeutic

potential of this combination across various cancer types.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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